2-Aminobicyclo[2.2.1]heptan-7-ol
Description
2-Aminobicyclo[2.2.1]heptan-7-ol is a bicyclic compound featuring a norbornane skeleton with an amino group at the 2-position and a hydroxyl group at the 7-position. For instance, 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetic acid (CAS 1432682-12-6) and 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (CAS 20448-79-7) demonstrate applications in drug design, particularly as inhibitors or bioactive scaffolds .
Properties
CAS No. |
174600-69-2 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-aminobicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-1-2-5(6)7(4)9/h4-7,9H,1-3,8H2 |
InChI Key |
HGAOPEUSALYBOV-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC1C2O)N |
Canonical SMILES |
C1CC2C(CC1C2O)N |
Synonyms |
Bicyclo[2.2.1]heptan-7-ol, 2-amino- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.1]heptane core is a versatile scaffold; substitutions at key positions significantly alter physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Functional Group Impact: The amino group in 2-Aminobicyclo[2.2.1]heptan-7-ol introduces basicity and hydrogen-bonding capacity, contrasting with the neutral hydroxyl in Bicyclo[2.2.1]heptan-7-ol. 7-Methylbicyclo[2.2.1]heptan-7-ol shows steric hindrance from the methyl group, reducing reactivity compared to the amino analog .
Synthetic Accessibility: Derivatives like 2-{2-aminobicyclo[2.2.1]heptan-7-yl}acetic acid are synthesized via coupling reactions, while 1-Phenylbicyclo[2.2.1]heptan-7-ol likely involves Friedel-Crafts alkylation .
Biological Relevance: Purine-modified analogs (e.g., compounds 45 and 46 in ) demonstrate the scaffold’s utility in nucleoside mimics, suggesting 2-Aminobicyclo[2.2.1]heptan-7-ol could serve similar roles in antiviral or anticancer agents . The carboxylic acid derivative (CAS 20448-79-7) targets amino acid transporters, indicating that the amino-hydroxyl combination in 2-Aminobicyclo[2.2.1]heptan-7-ol may optimize bioavailability .
Spectroscopic Differences: IR spectra of hydroxylated analogs (e.g., νmax ~3618 cm⁻¹ for O-H) differ from amino derivatives, where N-H stretches (~3300–3500 cm⁻¹) would dominate .
Research Findings and Implications
- Pharmacological Potential: The amino-hydroxyl motif in 2-Aminobicyclo[2.2.1]heptan-7-ol mirrors functional groups in β-lactam antibiotics (e.g., penicillanic acid derivatives in ), suggesting possible antimicrobial or enzyme-inhibition applications .
- Material Science: Rigidity and functional diversity make this scaffold suitable for chiral ligands or catalysts, as seen in organoaluminum dibromide Lewis acids () .
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